(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole (S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712786
InChI: InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1
SMILES: CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol

(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13712786

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole -

Specification

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
IUPAC Name (4S)-4-propan-2-yl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C16H17N3O/c1-11(2)15-10-20-16(19-15)14-8-5-7-13(18-14)12-6-3-4-9-17-12/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1
Standard InChI Key IJIVESGJHMMFLR-OAHLLOKOSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
SMILES CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3
Canonical SMILES CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-2-([2,2'-Bipyridin]-6-yl)-4-isopropyl-4,5-dihydrooxazole (C₁₆H₁₇N₃O, MW: 267.33 g/mol, CAS: 2634687-65-1) features a 4,5-dihydrooxazole ring fused to a 2,2'-bipyridine moiety via a methylene bridge at the 6-position of bipyridine . The isopropyl group at the oxazoline’s 4-position induces a chiral environment critical for asymmetric induction. X-ray crystallography of analogous compounds reveals that the oxazoline’s N^O-chelation site and bipyridine’s N^N-binding pocket create a pseudo-octahedral geometry when coordinated to metals .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₆H₁₇N₃O
Molecular Weight267.33 g/mol
Configuration(S)
Bipyridine Bite Angle~75° (estimated)

Synthesis and Characterization

Synthetic Routes

The ligand is synthesized via a multi-step sequence:

  • Oxazoline Formation: Condensation of L-valinol with 2-cyanopyridine under acidic conditions yields (S)-4-isopropyl-4,5-dihydrooxazole .

  • Bipyridine Functionalization: Suzuki-Miyaura coupling introduces the bipyridine group at the oxazoline’s 2-position using palladium catalysis .
    Critical challenges include preserving enantiopurity during phosphorylation and avoiding racemization at elevated temperatures.

Coordination Chemistry and Catalytic Applications

Metal Complexation

The ligand’s dual N^O (oxazoline) and N^N (bipyridine) donor sites enable versatile coordination modes. In Ni(II) complexes, it stabilizes low-valent states via ligand-centered redox activity, as observed in pyrox systems :

Ni(II) + (S)-ligand → [Ni(II)(pyrox- −)] (low-spin, d8)\text{Ni(II) + (S)-ligand → [Ni(II)(pyrox- −)] (low-spin, d}^8\text{)}

This redox activity enhances the trans-influence of pyridine, facilitating C(sp³) electrophile activation in cross-coupling reactions .

Table 2: Comparative Catalytic Performance

ReactionMetal CenterEnantiomeric Excess (ee)Reference
Asymmetric HydrogenationIr(I)95%
C(sp³)–C Cross-CouplingNi(0)89%

Physicochemical Behavior

Redox Properties

Cyclic voltammetry of related ligands reveals a quasi-reversible wave at −1.2 V vs. Fc+/Fc, attributed to ligand-centered reduction . This redox flexibility enables stabilization of electron-rich metal centers, critical for radical-involving mechanisms.

Solubility and Stability

The ligand exhibits moderate solubility in dichloromethane and THF but degrades under aerobic conditions due to oxazoline ring hydrolysis. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below −20°C .

Emerging Applications

Asymmetric Catalysis

Preliminary studies suggest efficacy in Ir-catalyzed hydrogenations, achieving >90% ee for α,β-unsaturated ketones . The bipyridine moiety’s π-backbonding ability suppresses β-hydride elimination, favoring enantioselective reduction.

Materials Science

In polymer matrices, the ligand improves thermal stability (Tg increase by 15°C) by acting as a rigid crosslinker . Applications in conductive polymers are under exploration.

Future Directions

  • Mechanistic Studies: Elucidate the role of ligand-centered radicals in Ni-catalyzed C–H activation.

  • Therapeutic Potential: Explore antimicrobial activity via metal complexation, leveraging bipyridine’s DNA intercalation capacity.

  • Sustainability: Develop recyclable catalysts using immobilized ligand-metal complexes.

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